

4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid chemical properties

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Compound of Interest

Compound Name: 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid

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An In-Depth Technical Guide to **4-(Tert-butoxycarbonyl)morpholine-2-carboxylic Acid**: Properties, Synthesis, and Applications

Introduction

4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid, commonly referred to as Boc-morpholine-2-carboxylic acid, is a chiral heterocyclic building block of significant importance in modern medicinal chemistry and organic synthesis. Its unique conformational constraints imposed by the morpholine scaffold, combined with the stereocenter at the C-2 position, make it a valuable component in the design of complex, biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides a stable yet readily cleavable handle, essential for multi-step synthetic campaigns.

This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals. It delves into the core chemical properties, spectroscopic signature, synthetic methodologies, and critical applications of this versatile compound, with a particular focus on the (R)-enantiomer, which is frequently utilized in the development of therapeutic agents.^[1] The narrative is structured to provide not just data, but also field-proven insights into the causality behind experimental choices, ensuring a robust and practical understanding.

Molecular Structure and Physicochemical Properties

4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid is characterized by a morpholine ring N-protected with a Boc group and a carboxylic acid at the 2-position. The molecule's chemical formula is C₁₀H₁₇NO₅, with a molecular weight of approximately 231.25 g/mol .^{[2][3]} The presence of a chiral center at the C-2 position gives rise to two enantiomers, (R) and (S), which often exhibit distinct biological activities.

The Boc protecting group is sterically bulky and electronically influences the morpholine ring. It is stable under basic and nucleophilic conditions but can be easily removed under acidic conditions, a key feature for its utility in orthogonal protection strategies during synthesis.^[4] The morpholine ring typically adopts a chair conformation, which influences the spatial orientation of the substituents and their interaction with biological targets.^[4]

Table 1: Physicochemical Properties

A summary of the key physicochemical properties for the racemic and enantiomerically pure forms is presented below. Data is primarily for the more commonly cited (R)-enantiomer.

Property	Value	Source(s)
Molecular Formula	C10H17NO5	[2][5]
Molecular Weight	231.25 g/mol	[2][5]
Appearance	White to off-white solid	[5][6]
Melting Point	147-150 °C ((R)-enantiomer)	[6][7]
Boiling Point	369.5 ± 42.0 °C (Predicted)	[7]
Density	1.230 g/cm ³	[6][7]
Solubility	Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate	[7][8]
CAS Number	189321-66-2 (Racemic)[2][3]; 884512-77-0 ((R)-enantiomer) [5][9]; 868689-63-8 ((S)-enantiomer)[10]	
IUPAC Name	4-[(2-methylpropan-2-yl)oxy carbonyl]morpholine-2-carboxylic acid	[2]

Spectroscopic Profile for Structural Elucidation

The identity and purity of **4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid** are routinely confirmed using a suite of spectroscopic techniques. Each method provides unique structural information.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum of the (R)-enantiomer in CDCl₃ typically shows a characteristic singlet for the nine protons of the tert-butyl group around 1.44 ppm.[5] The morpholine ring protons appear as a series of multiplets between 3.04 and 4.20 ppm, reflecting their distinct chemical environments and coupling interactions.[5]

- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to confirm the molecular weight. The compound is typically observed as the protonated molecular ion $[M+H]^+$ at m/z 232.^[5] High-resolution mass spectrometry (HRMS) can be used to validate the elemental composition with high accuracy.^[4]
- Infrared (IR) Spectroscopy: The IR spectrum provides evidence of the key functional groups. Characteristic strong absorption bands are observed for the carbonyl (C=O) stretching of the carbamate (Boc group) and the carboxylic acid, typically in the range of 1700–1750 cm^{-1} .^[4]

Table 2: Key Spectroscopic Data for (R)-4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid

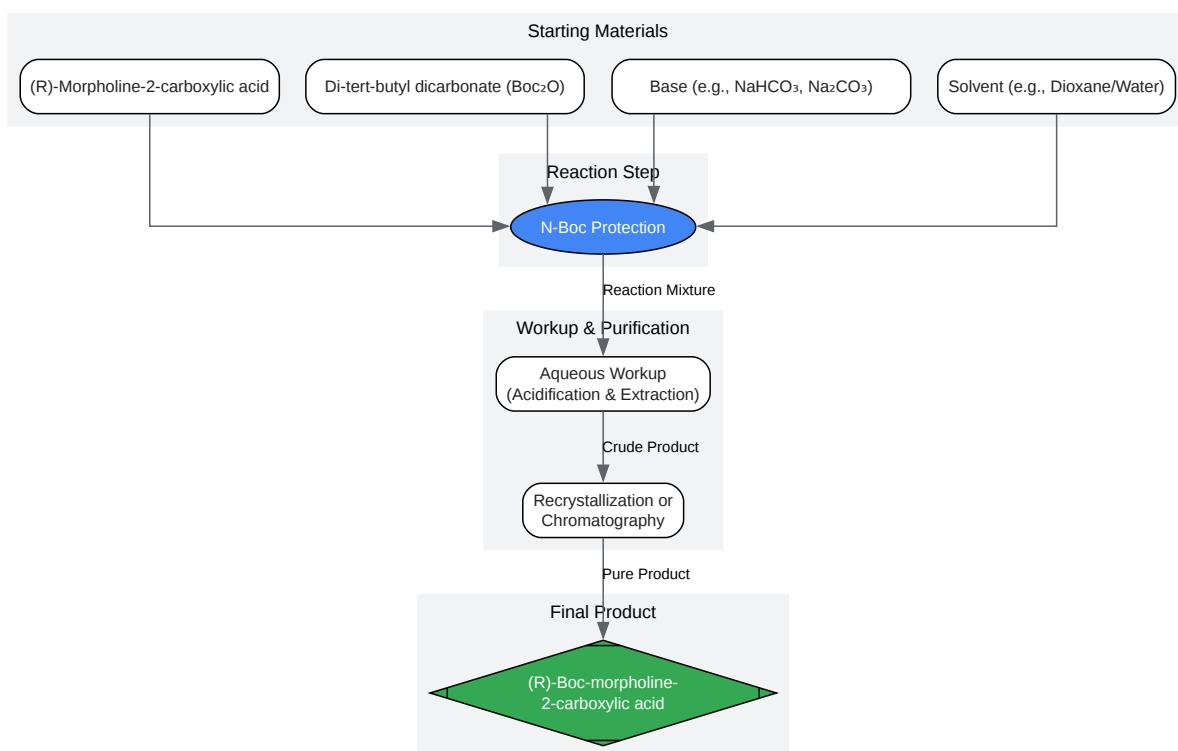
Technique	Key Feature	Typical Value / Observation	Source(s)
^1H NMR (400 MHz, CDCl_3)	tert-butyl protons (s, 9H)	δ 1.44 ppm	[5]
Morpholine protons (m, 6H)	δ 3.04 - 4.20 ppm	[5]	
Carboxylic acid proton (br, 1H)	δ ~4.20 ppm (can be broader)	[5]	
Mass Spec. (ESI)	Protonated Molecule $[M+H]^+$	m/z 232	[5]
IR Spectroscopy	Carbonyl (C=O) stretch	~1700–1750 cm^{-1}	[4]

Synthesis and Purification

The synthesis of Boc-morpholine-2-carboxylic acid typically involves the N-protection of a morpholine-2-carboxylic acid precursor. The choice of starting material (racemic or enantiomerically pure) dictates the stereochemistry of the final product.

General Synthetic Workflow

The most common approach is the reaction of morpholine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc_2O) under basic conditions. The base neutralizes the acidic proton of the carboxylic acid and the HCl by-product (if starting from a hydrochloride salt), facilitating the nucleophilic attack of the morpholine nitrogen onto the Boc anhydride.



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Caption: General workflow for the N-Boc protection of morpholine-2-carboxylic acid.

Detailed Experimental Protocol: Synthesis of (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid

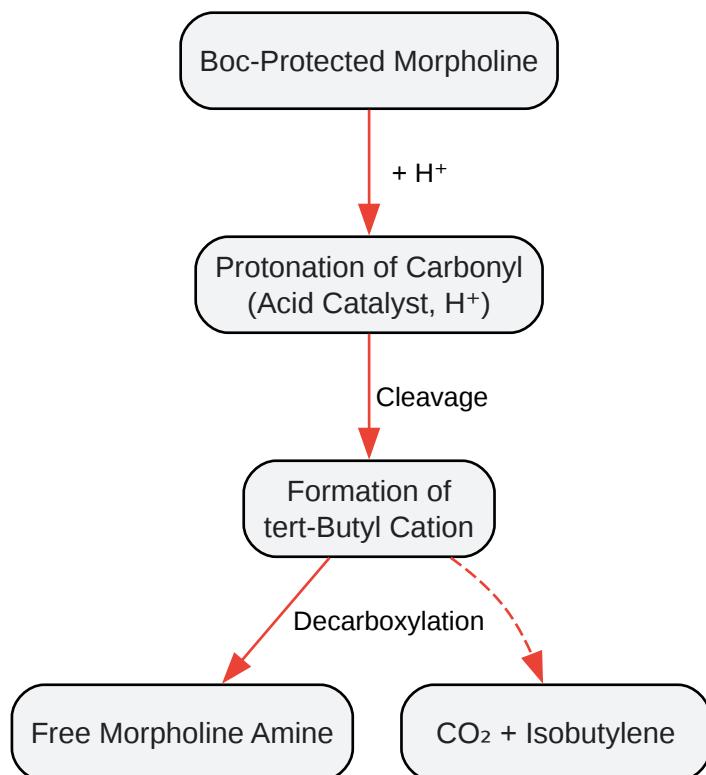
This protocol is a representative synthesis adapted from documented procedures.[\[5\]](#)

- **Dissolution:** Dissolve (R)-morpholine-2-carboxylic acid hydrochloride in a mixture of dioxane and water (e.g., 1:1 ratio).
- **Basification:** Cool the solution in an ice bath and add sodium bicarbonate (or a similar inorganic base) portion-wise until the pH of the solution is basic (~pH 9-10). This step is crucial to deprotonate the amine hydrochloride, freeing the nitrogen to act as a nucleophile.
- **Boc Protection:** Add a solution of di-tert-butyl dicarbonate (Boc_2O) in dioxane dropwise to the cooled reaction mixture. Maintain the temperature at 0-5 °C.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- **Workup - Solvent Removal:** Concentrate the reaction mixture under reduced pressure to remove the organic solvent (dioxane).
- **Workup - Extraction:** Treat the remaining aqueous residue with a saturated aqueous solution of sodium carbonate (Na_2CO_3) and wash with a nonpolar organic solvent like ethyl acetate to remove any unreacted Boc_2O and other nonpolar impurities.
- **Workup - Acidification:** Cool the aqueous phase in an ice bath and carefully acidify with a strong acid (e.g., 6N HCl) to a pH of ~2-3. This protonates the carboxylate, making the product less water-soluble.
- **Workup - Product Extraction:** Extract the acidified aqueous phase multiple times with ethyl acetate. The product will move into the organic layer.
- **Drying and Isolation:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the final product, typically as a white solid.[\[5\]](#)

Chemical Reactivity and Stability

The reactivity of the molecule is dominated by its three main components: the Boc-protected amine, the carboxylic acid, and the morpholine ring.

- **Boc Group Reactivity:** The tert-butoxycarbonyl group is the primary site of reactivity for deprotection. It is highly sensitive to acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane, or HCl in dioxane), which cleave the carbamate to release the free amine, isobutylene, and carbon dioxide. This lability is fundamental to its role as a protecting group in peptide synthesis and other multi-step preparations.[4]
- **Carboxylic Acid Reactivity:** The carboxylic acid moiety can undergo standard transformations, such as esterification, amide bond formation (coupling reactions), and reduction to the corresponding alcohol. These reactions are central to its function as a building block, allowing it to be incorporated into larger molecular frameworks.
- **Stability and Incompatibility:** The compound is stable under normal storage conditions.[11] It should be stored in a cool, dry place away from direct sunlight and heat.[8] It is incompatible with strong oxidizing agents, strong acids (which will cause deprotection), acid chlorides, and acid anhydrides.[12]



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Caption: Simplified reaction pathway for the acid-catalyzed deprotection of the Boc group.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural and stereochemical features of **4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid** make it a highly sought-after building block in drug discovery.

- **Protease Inhibitors:** The constrained morpholine ring is an effective scaffold for designing peptidomimetics. The (R)-enantiomer, in particular, has been explored as a P2 ligand in the development of inhibitors for proteases, including those crucial to viral replication.^[6] For instance, it serves as a key intermediate in the synthesis of potent HIV protease inhibitors, demonstrating activity against multiple subtypes of the virus.^[6]
- **Renin Inhibitors:** This compound is also used in the preparation of renin inhibitors, which are a class of drugs used to treat hypertension and other cardiovascular diseases.^{[1][5]} The

morpholine core helps to correctly orient functional groups for optimal binding within the enzyme's active site.

- **Chiral Ligands and Auxiliaries:** In the field of asymmetric synthesis, it can be used as a chiral auxiliary or ligand, enabling the preparation of other enantiomerically pure compounds with potential biological activity.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling Boc-morpholine-2-carboxylic acid.

- **Hazard Identification:** The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[2][9][10] The corresponding GHS pictogram is GHS07 (Exclamation Mark).[9]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[10] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10][12]
- **Handling:** Avoid generating dust.[12] Wash hands thoroughly after handling.[10] In case of contact with eyes or skin, rinse immediately with plenty of water.
- **Storage:** Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[8][13] Recommended storage temperature is often between 2-8°C.[7][13] Keep away from incompatible materials such as strong acids and oxidizing agents.[12]

Conclusion

4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid is a cornerstone chiral building block for modern synthetic and medicinal chemistry. Its well-defined structure, predictable reactivity, and the critical role of the Boc protecting group provide chemists with a reliable tool for constructing complex molecules with precise stereochemical control. Its proven utility in the synthesis of high-value therapeutic agents, such as HIV protease and renin inhibitors, underscores its importance in the drug development pipeline. A thorough understanding of its properties, handling, and synthetic manipulation, as detailed in this guide, is essential for any researcher aiming to leverage its full potential.

References

- PubChem. (n.d.). 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid. National Center for Biotechnology Information.
- Bouling Chemical Co., Limited. (n.d.). **(R)-4-(Tert-Butoxycarbonyl)Morpholine-2-Carboxylic Acid.**
- American Elements. (n.d.). **(R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic Acid.**
- Unibest. (n.d.). Cas No. 884512-77-0, **(R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid.**
- LookChem. (n.d.). Cas 884512-77-0, **(R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid.**
- Capot Chemical. (n.d.). MSDS of (R)-4-Boc-morpholine-3-carboxylic acid.
- Organic Chemistry Portal. (n.d.). Synthesis of morpholines.
- ChemUniverse, Inc. (n.d.). **(R)-4-(TERT-BUTOXYCARBONYL)MORPHOLINE-2-CARBOXYLIC ACID.**

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Sources

- 1. Cas 884512-77-0,(R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid | lookchem [lookchem.com]
- 2. 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 2755965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid | 884512-77-0 [chemicalbook.com]
- 6. Cas No. 884512-77-0, (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid - Buy Cas No. 884512-77-0, PROTAC Product on Unibest Industrial Co., Ltd. [unibestpharm.com]
- 7. (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid CAS#: 884512-77-0 [m.chemicalbook.com]

- 8. (R)-4-(Tert-Butoxycarbonyl)Morpholine-2-Carboxylic Acid Supplier & Manufacturer in China | High Quality Boc-Protected Morpholine Derivative | Specifications, Safety Data & Price [chemheterocycles.com]
- 9. (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid | 884512-77-0 [sigmaaldrich.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. cn.canbipharm.com [cn.canbipharm.com]
- 12. capotchem.com [capotchem.com]
- 13. 884512-77-0|(R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid|BLD Pharm [bldpharm.com]
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